(2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido
CAS No.:
Cat. No.: VC18190899
Molecular Formula: C9H8ClF6NO3S2
Molecular Weight: 391.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClF6NO3S2 |
|---|---|
| Molecular Weight | 391.7 g/mol |
| IUPAC Name | 5-chloro-N-[(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m0/s1 |
| Standard InChI Key | PSXOKXJMVRSARX-BYPYZUCNSA-N |
| Isomeric SMILES | C1=C(SC(=C1)Cl)S(=O)(=O)N[C@@H](CO)C(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₉H₈ClF₆NO₃S₂, with a molecular weight of 391.7 g/mol. Its IUPAC name, 5-chloro-N-[(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide, reflects its stereochemistry at the C2 position (R-configuration), chlorothiophene moiety, and dual trifluoromethyl groups. The Standard InChI key (InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m0/s1) confirms its unique connectivity and chiral center.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClF₆NO₃S₂ |
| Molecular Weight | 391.7 g/mol |
| IUPAC Name | 5-chloro-N-[(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide |
| Chiral Centers | 1 (C2) |
| Fluorine Atoms | 6 |
Stereochemical Significance
The (2R) configuration introduces steric and electronic asymmetry, influencing binding interactions with biological targets. The hydroxyl group at C1 and sulfonamide linkage at C2 create hydrogen-bonding sites critical for enzyme inhibition.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to construct the sulfonamide backbone and introduce fluorinated groups. A typical pathway includes:
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Sulfonamide Formation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with a chiral amine precursor under basic conditions (e.g., pyridine or triethylamine).
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Fluorination: Introduction of trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution using Ruppert-Prakash reagents (e.g., (CF₃)₃SiCl).
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Hydroxylation: Oxidation or hydrolysis of intermediate esters or ethers to yield the C1 hydroxyl group.
Optimization Challenges
Key challenges include maintaining stereochemical purity during fluorination and avoiding racemization at the C2 center. Solvent choice (e.g., dichloromethane or THF) and low temperatures (−78°C to 0°C) are critical for high enantiomeric excess (>90%).
Medicinal Chemistry and Biological Activity
Mechanism of Antibacterial Action
As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively binding DHPS and disrupting tetrahydrofolate production. Fluorination enhances this activity:
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Trifluoromethyl Groups: Increase lipophilicity (LogP ≈ 2.8), improving membrane permeability.
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Electron-Withdrawing Effects: Stabilize the sulfonamide’s negative charge, strengthening enzyme interactions.
Pharmacokinetic Advantages
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Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
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Bioavailability: The hydroxyl group facilitates solubility (>5 mg/mL in aqueous buffers), while the thiophene ring enhances tissue penetration.
Chemical Stability and Reactivity
pH-Dependent Behavior
The compound remains stable across physiological pH (5.0–7.4) but undergoes hydrolysis under extreme conditions:
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Acidic (pH < 3): Cleavage of the sulfonamide bond, yielding 5-chlorothiophene-2-sulfonic acid and amine fragments.
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Alkaline (pH > 10): Degradation of trifluoromethyl groups to carboxylates.
Reactivity with Nucleophiles
The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines, thiols) to form disulfide or sulfinic acid derivatives, a property exploitable for prodrug design.
Comparative Analysis with Related Sulfonamides
Table 2: Key Differences from Patent Analogues
| Feature | Subject Compound | Patent Analogues |
|---|---|---|
| Core Structure | Thiophene-sulfonamide | Oxazole-benzamide |
| Fluorination | 6 F atoms | 1–3 F atoms |
| Target Enzymes | DHPS | Protein kinases |
Future Directions and Applications
Antibacterial Drug Development
The compound’s dual fluorine motifs and stereospecificity position it as a lead candidate against multidrug-resistant bacteria. In vivo studies are needed to assess efficacy in systemic infections.
Chemical Biology Probes
Fluorine’s NMR-active isotopes (¹⁹F) enable its use as a tracer in enzyme-binding assays, elucidating DHPS dynamics under inhibitory conditions.
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